2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide is a chemical compound with a complex structure that includes a chloroacetamide group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide typically involves the reaction of 2-chloroacetamide with formaldehyde. This reaction results in the formation of a hydroxymethyl derivative of chloroacetamide . The reaction conditions often include the use of a suitable solvent and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: This reaction can reduce the chloroacetamide group to an amine.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield a carboxylic acid derivative, while reduction can produce an amine derivative.
Scientific Research Applications
2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can react with nucleophiles in biological systems, leading to various biochemical effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- **
2-Chloro-N-(hydroxymethyl)acetamide: This compound is a simpler derivative with similar chemical properties.
Properties
IUPAC Name |
2-chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO2/c1-3-7(2)8(6-12)5-11-9(13)4-10/h7-8,12H,3-6H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYCMMXHQFWQOC-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CNC(=O)CCl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CNC(=O)CCl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.